4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by:
- A 1,2,4-triazol-3-one core, which serves as a hydrogen-bond acceptor and contributes to structural rigidity.
- A piperidin-4-yl moiety at position 5, functionalized with a (3-methylphenoxy)acetyl group. The acetyl linker enhances flexibility, while the 3-methylphenoxy substituent provides steric bulk and lipophilicity.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-16-3-2-4-20(13-16)31-15-21(29)27-11-9-18(10-12-27)22-25-26-23(30)28(22)14-17-5-7-19(24)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUVXKZIKXOZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidinyl intermediate: This involves the reaction of 4-piperidone with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.
Introduction of the fluorobenzyl group: The piperidinyl intermediate is then reacted with 4-fluorobenzyl bromide under basic conditions to form the desired intermediate.
Cyclization to form the triazolone core: The final step involves the cyclization of the intermediate with hydrazine hydrate to form the triazolone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs for treating various diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is explored for its potential use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties.
Substituent Variations on the Piperidine-Acetyl Group
Key Findings :
- Electron-withdrawing groups (e.g., -F, -Br) on the acetyl/phenoxy moiety enhance metabolic stability but may reduce solubility.
Variations in the Benzyl Substituent
Key Findings :
- 4-Fluorobenzyl balances hydrophobicity and electronic effects, optimizing interactions with aromatic residues in target proteins.
- Methoxybenzyl derivatives exhibit improved solubility but are prone to oxidative demethylation in vivo .
Core Heterocycle Modifications
Key Findings :
- Triazol-3-one derivatives generally exhibit superior metabolic stability compared to pyrazole or thiazole analogs due to reduced susceptibility to cytochrome P450 oxidation .
Biological Activity
The compound 4-(4-fluorobenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activities of this compound primarily include:
- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. The presence of the triazole ring contributes to the inhibition of fungal growth and bacterial infections.
- Anticancer Properties : Some studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines.
- Neuroprotective Effects : The piperidine moiety may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes such as cytochrome P450, which are involved in the metabolism of various substrates including drugs.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various triazole derivatives, including our compound. It was found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria with an IC50 value comparable to standard antibiotics .
Anticancer Studies
Research focusing on the cytotoxic effects of similar triazole derivatives on cancer cell lines revealed that compounds with structural similarities showed promising results in inhibiting cell proliferation. Specifically, the compound demonstrated a dose-dependent reduction in viability in MCF-7 breast cancer cells .
Neuroprotective Effects
In a neurotoxicity model using primary neuronal cultures, the compound showed protective effects against glutamate-induced excitotoxicity. This suggests potential applications in neurodegenerative conditions such as Alzheimer’s disease .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
